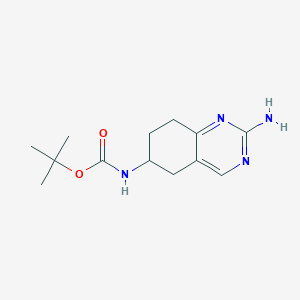

(2-Amino-5,6,7,8-tetrahydro-quinazolin-6-yl)-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-9-4-5-10-8(6-9)7-15-11(14)17-10/h7,9H,4-6H2,1-3H3,(H,16,18)(H2,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZQBEXWLVQODS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=NC(=NC=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis and Derivatives

The synthesis of (2-Amino-5,6,7,8-tetrahydro-quinazolin-6-yl)-carbamic acid tert-butyl ester typically involves the reaction of α-aminoamidines with various carbonyl compounds under mild conditions. This method has been shown to yield high quantities of the desired product with minimal environmental impact due to the use of molecular oxygen as an oxidant .

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | α-Aminoamidines + Bis-benzylidene cyclohexanones | Heating in pyridine | 47–80% |

| 2 | Cleavage of Boc-protecting group | MeOH + HCl at 40°C | Good yield |

Antitubercular Properties

Recent studies have highlighted the potential of tetrahydroquinazoline derivatives as antitubercular agents. Molecular docking studies indicate that this compound exhibits high binding affinity towards essential enzymes in Mycobacterium tuberculosis, including dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK) . This suggests that compounds based on this structure could serve as leads for developing new treatments against multidrug-resistant strains.

Antidiabetic Effects

In addition to its antitubercular activity, this compound has shown promise in inhibiting β-glucosidases, which are crucial in carbohydrate metabolism. This inhibition may provide a novel approach for managing diabetes by blocking specific metabolic pathways associated with glucose absorption .

Case Studies

- Molecular Docking Studies : A study conducted on various tetrahydroquinazoline derivatives demonstrated their potential as inhibitors for key enzymes involved in tuberculosis and diabetes management. The results indicated that certain derivatives exhibited significant inhibitory activity, paving the way for further development into therapeutic agents .

- Synthesis and Functionalization : Research has shown that the tert-butyl moiety can be easily cleaved to reveal free amino groups, allowing for further functionalization of the compound. This flexibility in modification enhances its utility in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues within the Tetrahydroquinazoline Family

2-Amino-5,6,7,8-tetrahydro-3H-quinazolin-4-one (QB-9960)

- CAS : 33081-07-1

- Molecular Weight : 177.21 g/mol (C₈H₁₁N₃O).

- Key Features :

- Retains the tetrahydroquinazoline backbone but replaces the carbamic acid tert-butyl ester with a ketone group at position 3.

- Lacks the Boc protection, making it more reactive toward nucleophiles.

- Applications : Serves as a precursor for antimalarial or kinase inhibitor candidates due to its electrophilic ketone moiety .

N-(2-Amino-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide (QY-4337)

- CAS : 285139-04-0

- Molecular Weight : 220.28 g/mol (C₁₀H₁₆N₄O).

- Key Features :

- Substitutes the Boc group with an acetamide moiety.

- The acetamide enhances hydrogen-bonding capacity compared to the Boc group.

- Applications: Potential use in peptidomimetics or as a building block for acetyltransferase inhibitors .

Tert-Butyl Carbamate Derivatives with Aromatic Cores

(2-Amino-benzyl)-carbamic acid tert-butyl ester ()

- CAS : 162046-50-6

- Molecular Weight : 222.28 g/mol (C₁₂H₁₈N₂O₂).

- Key Features: Benzyl core instead of tetrahydroquinazoline. Retains the Boc-protected carbamate and primary amino group.

- Synthesis: Prepared via Boc protection of 2-aminobenzylamine under mild conditions .

- Applications : Intermediate in urea-based drug candidates (e.g., protease inhibitors) due to its planar aromatic structure .

(2-Amino-6-methoxy-phenyl)-carbamic acid tert-butyl ester ()

- Molecular Weight : 252.29 g/mol (estimated for C₁₂H₁₇N₂O₃).

- Key Features :

- Methoxy substituent at position 6 enhances electron density on the aromatic ring.

- Combines Boc protection with a polar methoxy group.

- Applications : Likely used in selective serotonin reuptake inhibitor (SSRI) analogs due to its substituted phenyl structure .

Comparative Data Table

| Compound Name | CAS Number | Molecular Weight (g/mol) | Core Structure | Functional Groups | Key Applications |

|---|---|---|---|---|---|

| Target Compound | 1073633-86-9 | 262.31 | Tetrahydroquinazoline | Boc carbamate, 2-amino | Enzyme inhibitors, prodrugs |

| 2-Amino-5,6,7,8-tetrahydro-3H-quinazolin-4-one | 33081-07-1 | 177.21 | Tetrahydroquinazolinone | 4-ketone, 2-amino | Antimalarial precursors |

| N-(2-Amino-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide | 285139-04-0 | 220.28 | Tetrahydroquinazoline | 6-acetamide, 2-amino | Peptidomimetics |

| (2-Amino-benzyl)-carbamic acid tert-butyl ester | 162046-50-6 | 222.28 | Benzyl | Boc carbamate, 2-amino | Protease inhibitors |

| (2-Amino-6-methoxy-phenyl)-carbamic acid tert-butyl ester | N/A | 252.29 | Substituted phenyl | Boc carbamate, 6-methoxy, 2-amino | SSRI analogs |

Key Research Findings

Reactivity and Stability: The Boc group in the target compound enhances stability during synthetic workflows compared to QB-9960 (which lacks protection) .

Biological Activity :

- Tetrahydroquinazoline-based compounds (e.g., target compound and QY-4337) show higher solubility in aqueous buffers than aromatic analogues, making them preferable for in vitro assays .

- Benzyl derivatives () exhibit superior membrane permeability due to their planar aromatic systems .

Synthetic Utility :

- Boc-protected intermediates (target compound, ) are critical for iterative amidation and deprotection strategies in multi-step syntheses .

Preparation Methods

Synthesis of 5,6,7,8-Tetrahydroquinazoline Core

A reported approach involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones in the presence of guanidine hydrochloride and sodium hydride (NaH) in dimethylformamide (DMF) as solvent. This reaction yields 8-(arylidene)-4-(aryl)-5,6,7,8-tetrahydroquinazolin-2-ylamines with moderate yields (19–28%).

The method is characterized by mild reaction conditions and easy workup, which improves upon traditional synthetic procedures for tetrahydroquinazoline derivatives. The presence of the tert-butyl protecting group at the C2 amino position is crucial for subsequent steps.

Boc-Protecting Group Introduction and Cleavage

The tert-butyl carbamate (Boc) protecting group is introduced to protect the amino group on the quinazoline ring. Boc-protected derivatives can be cleaved efficiently by stirring in methanol with concentrated hydrochloric acid at 40 °C for 24 hours, yielding the free amino group for further functionalization.

Amidation for Carbamate Formation

Amidation reactions are employed to form the carbamic acid tert-butyl ester linkage. This is typically achieved by reacting the carboxylic acid derivative with tert-butyl carbamate or related amines under coupling conditions.

One effective method uses benzotriazolyloxy-tris-(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent with triethylamine (NEt3) in dry tetrahydrofuran (THF) or DMF at room temperature. The reaction proceeds over 24 to 72 hours, followed by aqueous workup and purification by column chromatography.

Preparation of Key Intermediates

Several intermediates are prepared en route to the target compound:

- Carboxylic acid methyl esters are synthesized by amidation of methoxycarbonylaroylic acids with mono-protected phenylenediamine.

- Alkaline cleavage of these esters using lithium hydroxide (LiOH) yields the corresponding carboxylic acids.

- These acids are then converted to acid chlorides using thionyl chloride (SOCl2) or thionyl bromide (SOBr2), which react with amines to form the desired amides.

Detailed Reaction Conditions and Yields

Representative Example of Final Product Preparation

A specific example from the literature describes the preparation of tert-butyl (2-(5-(4-(3-ethynylphenylamino)-quinazoline-6-ylcarbamoyl)phenyl)carbamate:

- The carboxylic acid intermediate is dissolved in dry pyridine.

- SOCl2 is added to form the acid chloride.

- The acid chloride intermediate is reacted with the corresponding amine at room temperature for 24 hours.

- The product is purified by extraction, solvent removal, column chromatography, and crystallization.

- The final compound is obtained as a yellow solid with a melting point of 159–164 °C and characterized by NMR, IR, and mass spectrometry.

Analytical Characterization

- NMR Spectroscopy: Used to confirm the structure and purity of intermediates and final products, typically recorded in DMSO-d6.

- IR Spectroscopy: Confirms functional groups such as carbamate (around 1680–1730 cm⁻¹) and amino groups.

- Mass Spectrometry: Electrospray ionization (ESI) MS confirms molecular weight and purity.

- Elemental Analysis: Validates the chemical composition within ±0.4% of calculated values.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-amino-5,6,7,8-tetrahydro-quinazolin-6-yl)-carbamic acid tert-butyl ester?

- Methodological Answer : The compound can be synthesized via a multi-step process involving:

Deprotection of tert-butyl carbamates : Use acidic conditions (e.g., HCl in dioxane or TFA) to remove the tert-butyloxycarbonyl (Boc) group, as demonstrated in analogous quinoline derivatives .

Cyclization : Employ microwave-assisted synthesis or reflux conditions with catalysts like Pd(OAc)₂ for heterocyclic ring formation .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry of reagents (e.g., hydrazine derivatives) to minimize side products .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., [M+H]+ expected at m/z 320–350) .

Advanced Research Questions

Q. What experimental strategies address stability challenges of the tetrahydroquinazolin core under varying pH conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) in buffers (pH 1–9) to identify degradation pathways. For example, acidic conditions may hydrolyze the Boc group, while basic conditions could disrupt the tetrahydroquinazolin ring .

- Mitigation : Stabilize via lyophilization (for aqueous systems) or formulation with cyclodextrins to protect labile functional groups .

Q. How can researchers reconcile discrepancies in biological activity data across related compounds?

- Methodological Answer :

- Case Study : Antimalarial activity of tert-butyl carbamate derivatives showed variability due to:

Stereochemical differences : Separate enantiomers via chiral HPLC and test individually .

Methemoglobin formation : Use UV-Vis spectroscopy (λ = 630 nm) to quantify MetHb levels and correlate with cytotoxicity .

- Statistical Analysis : Apply multivariate regression to isolate structural determinants (e.g., substituent electronegativity) impacting activity .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates (e.g., with benzyl bromide) under varying temperatures. For tert-butyl carbamates, SN2 mechanisms dominate due to steric hindrance from the Boc group .

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to map transition states and predict regioselectivity .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the antimicrobial efficacy of tert-butyl carbamate derivatives?

- Methodological Answer :

- Experimental Design :

Standardized Assays : Use CLSI guidelines for MIC determination against E. coli and S. aureus to ensure reproducibility .

Control Variables : Account for solvent effects (e.g., DMSO concentration ≤1%) to avoid false negatives .

- Meta-Analysis : Compare datasets using funnel plots to identify publication bias or methodological inconsistencies .

Synthetic Intermediate Table

| Intermediate | Role | Key Synthetic Step | Reference |

|---|---|---|---|

| Boc-protected amine | Precursor | Deprotection with TFA to free amine | |

| 6-Methoxyquinoline | Building block | Pd-catalyzed coupling for heterocycle formation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.